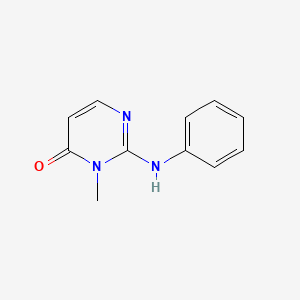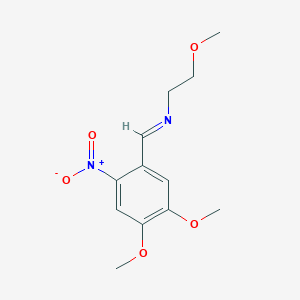
3-Fluoro-benzylzinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-benzylzinc chloride is an organozinc compound with the molecular formula C7H6ClFZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: 3-Fluoro-benzylzinc chloride can be synthesized through the reaction of 3-fluorobenzyl chloride with zinc in the presence of a catalyst. One common method involves the use of zinc chloride and lithium chloride under an inert atmosphere, followed by the addition of 3-fluorobenzyl chloride and magnesium in tetrahydrofuran at room temperature . The reaction typically proceeds under Schlenk conditions to ensure an inert atmosphere.
Industrial Production Methods: Industrial production of 3-fluorobenzylzinc chloride follows similar synthetic routes but on a larger scale. The use of highly reactive zinc and controlled reaction conditions ensures high yield and purity of the product. The compound is often produced in specialized facilities equipped to handle organozinc reagents safely.
化学反应分析
Types of Reactions: 3-Fluoro-benzylzinc chloride primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Negishi Coupling: Utilizes palladium or nickel catalysts to couple 3-fluorobenzylzinc chloride with aryl or vinyl halides.
Addition Reactions: Reacts with carbonyl compounds to form alcohols or ketones.
Major Products:
Diaryl Methanes: Formed through cross-coupling with aryl halides.
Alcohols and Ketones: Formed through addition reactions with carbonyl compounds.
科学研究应用
3-Fluoro-benzylzinc chloride is widely used in scientific research due to its reactivity and versatility. Some key applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functional materials and polymers.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug intermediates.
Catalysis: Acts as a reagent in various catalytic processes, enhancing reaction efficiency and selectivity.
作用机制
The mechanism of action of 3-fluorobenzylzinc chloride involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound readily donates electrons to electrophiles, facilitating the formation of new carbon-carbon bonds. This reactivity is attributed to the polar nature of the carbon-zinc bond, which enhances the nucleophilicity of the carbon atom.
相似化合物的比较
- 2-Fluorobenzylzinc chloride
- 4-Fluorobenzylzinc chloride
- 2-Chlorobenzylzinc chloride
Comparison: 3-Fluoro-benzylzinc chloride is unique due to the position of the fluorine atom on the benzyl ring, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, 3-fluorobenzylzinc chloride often exhibits different reactivity patterns, making it suitable for specific synthetic applications.
属性
分子式 |
C7H6ClFZn |
|---|---|
分子量 |
210.0 g/mol |
IUPAC 名称 |
zinc;1-fluoro-3-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H6F.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI 键 |
ZQWLTSYIDLVERT-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=CC(=CC=C1)F.[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phenyl [(4-tert-butylphenyl)methyl]carbamate](/img/structure/B8564316.png)







![[2-(7-methoxy-1H-benzoimidazol-2-yl)-ethyl]-methyl-amine](/img/structure/B8564370.png)



